molecular formula C20H15ClN4S B12165870 4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine CAS No. 498546-33-1

4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12165870
CAS No.: 498546-33-1
M. Wt: 378.9 g/mol
InChI Key: QAFGNVGHGIZRSA-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzylsulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.

    Coupling with Pyridine: The final step involves coupling the triazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as acidic or basic environments, often with the aid of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity. The pyridine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 4-[5-(benzylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 4-[5-(benzylsulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]pyridine

Uniqueness

4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

498546-33-1

Molecular Formula

C20H15ClN4S

Molecular Weight

378.9 g/mol

IUPAC Name

4-[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H15ClN4S/c21-17-6-8-18(9-7-17)25-19(16-10-12-22-13-11-16)23-24-20(25)26-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

QAFGNVGHGIZRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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